molecular formula C4H9NO3 B030641 N-(2-Hydroxyethyl)glycine CAS No. 5835-28-9

N-(2-Hydroxyethyl)glycine

Cat. No.: B030641
CAS No.: 5835-28-9
M. Wt: 119.12 g/mol
InChI Key: FOUZISDNESEYLX-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)glycine: is an organic compound with the molecular formula C₄H₉NO₃. It is a derivative of glycine, where one of the hydrogen atoms in the amino group is replaced by a 2-hydroxyethyl group. This compound is known for its buffering properties and is commonly used in biochemical and molecular biology applications.

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)glycine, also known as BICINE , is a zwitterionic amino acid buffer . It is primarily used in biochemical research as a buffering agent . The primary targets of this compound are the biochemical reactions that require a stable pH environment .

Mode of Action

As a buffering agent, this compound works by maintaining the pH of the solution within a certain range . It does this by absorbing or releasing protons (H+) to counteract changes in hydrogen ion concentration that would otherwise alter the pH of the solution .

Biochemical Pathways

This compound is involved in the regulation of pH in biochemical pathways. It can be used in the preparation of stable substrate solutions for the determination of serum uricase activity . It is also suitable for peptide and protein crystallization .

Pharmacokinetics

It is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its elimination would likely involve renal excretion, given its water solubility.

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH environment in biochemical reactions . This stability is crucial for the proper functioning of many biological processes, as enzymes and other proteins often have a narrow pH range in which they function optimally .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances in the solution . For example, the buffering capacity can be affected by temperature changes, and the presence of other ions can influence the buffer’s effectiveness. Therefore, these factors need to be carefully controlled in experiments using this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Ethylene Oxide: One common method involves the reaction of glycine with ethylene oxide.

    Reaction with Chloroacetic Acid: Another method involves the reaction of 2-aminoethanol with chloroacetic acid.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxyethyl)glycine can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)glycine.

    Reduction: Regeneration of this compound from its oxidized form.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-hydroxyethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUZISDNESEYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280191
Record name N-(2-Hydroxyethyl)glycine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-28-9
Record name N-(2-Hydroxyethyl)glycine
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Record name N-(2-Hydroxyethyl)glycine
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Record name 5835-28-9
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Record name N-(2-Hydroxyethyl)glycine
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Record name 2-[(2-hydroxyethyl)amino]acetic acid
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Record name N-(2-HYDROXYETHYL)GLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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